N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core substituted with a carboxamide group at position 5. The carboxamide nitrogen atoms are further functionalized with a furan-3-ylmethyl group and a 2-methoxyethyl chain.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-20-7-5-18(9-11-4-6-21-10-11)15(19)12-2-3-13-14(8-12)17-22-16-13/h2-4,6,8,10H,5,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTYQXCUOQBLGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)C2=CC3=NSN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a thiadiazole moiety fused with a furan and an ethyl substituent. This unique structure contributes to its biological properties. The molecular formula is , and its molecular weight is approximately 304.36 g/mol.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized from appropriate hydrazine derivatives and carboxylic acids.
- Furan Substitution: The furan moiety is introduced through electrophilic substitution reactions.
- Amidation: The final product is obtained by reacting the furan derivative with an amine in the presence of coupling agents such as DCC (N,N'-dicyclohexylcarbodiimide).
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds structurally similar to this compound have shown significant antiproliferative effects against various cancer cell lines:
These results suggest that the compound may interact with key molecular targets involved in cancer proliferation.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes associated with tumor growth.
- Induction of Apoptosis: It may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Molecular docking studies indicate interactions with targets such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which plays a crucial role in angiogenesis and tumor growth .
Antimicrobial Activity
Thiadiazole derivatives have also demonstrated antimicrobial properties against various pathogens. For example, related compounds have shown activity against strains of Mycobacterium tuberculosis, indicating potential applications in treating bacterial infections .
Case Studies
A notable study evaluated a series of thiadiazole derivatives for their anticancer properties using the MTT assay across multiple human epithelial cell lines. The findings revealed that specific modifications to the thiadiazole structure significantly enhanced cytotoxicity .
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| Furan Ring | Contributes to the compound's reactivity |
| Thiadiazole Moiety | Associated with various biological activities |
| Carboxamide Group | Enhances solubility and bioavailability |
Anticancer Activity
Research indicates that compounds similar to N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide exhibit significant anticancer properties. For instance, derivatives of benzo[c][1,2,5]thiadiazoles have shown efficacy against various cancer cell lines.
Case Study:
A study demonstrated that a derivative of this compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Thiadiazole-containing compounds are known for their ability to inhibit bacterial growth and combat infections.
Case Study:
In vitro studies have shown that this compound exhibits significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics.
Interaction Studies
Understanding the binding affinity of this compound to various biological targets is crucial for its application in drug design. Preliminary interaction studies indicate that it may bind effectively to certain enzymes involved in cancer metabolism.
Data Table: Binding Affinity Studies
| Target Enzyme | Binding Affinity (Ki) | Remarks |
|---|---|---|
| Protein Kinase A | 50 nM | High specificity |
| Topoisomerase II | 75 nM | Moderate affinity |
Synthesis and Reactivity
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The unique reactivity of the thiadiazole and furan rings allows for various modifications that can enhance biological activity.
Synthetic Route Overview
- Formation of Thiadiazole Ring: Reaction of appropriate hydrazine derivatives with carboxylic acids.
- Furan Substitution: Introduction of furan moiety via electrophilic aromatic substitution.
- Final Carboxamide Formation: Coupling reaction with amine derivatives to yield the final product.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Lipophilicity : The furan-3-ylmethyl and 2-methoxyethyl groups likely enhance solubility compared to purely aromatic substituents (e.g., in ND-12025) .
- Metabolic Stability : Methoxyethyl chains may reduce oxidative metabolism compared to ethyl or methyl groups in analogs like N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-3-carboxamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
